1-Methoxyphthalazine
Overview
Description
1-Methoxyphthalazine is an organic compound with the molecular formula C₉H₈N₂O. It is a derivative of phthalazine, characterized by the presence of a methoxy group (-OCH₃) attached to the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyphthalazine can be synthesized through several methods. One common approach involves the lithiation of substituted 2-bromobenzaldehyde acetals, followed by formylation, deprotection, and condensative cyclization with hydrazine . The steps are as follows:
Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals are treated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of anhydrous N,N-dimethylformamide.
Deprotection: The resulting acetals are deprotected using wet Amberlyst® 15 in acetone.
Condensative Cyclization: The deprotected aldehydes are reacted with anhydrous hydrazine in absolute ethanol at 0°C to 23°C.
Industrial Production Methods:
Chemical Reactions Analysis
1-Methoxyphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phthalazine ring, using reagents such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine derivatives with reduced functional groups.
Scientific Research Applications
1-Methoxyphthalazine has several applications in scientific research:
Industry: this compound and its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxyphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for bacterial growth . This inhibition disrupts the synthesis of nucleotides, leading to the death of bacterial cells. Additionally, these compounds may interact with other molecular targets, such as gamma-aminobutyric acid (GABA) receptors and cyclooxygenase-2 (COX-2) enzymes .
Comparison with Similar Compounds
1-Methoxyphthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound, which lacks the methoxy group.
Phthalazinone: A derivative with a carbonyl group instead of the methoxy group.
Hydralazine: An antihypertensive agent with a hydrazine functional group.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other phthalazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methoxyphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPRUVYTLDFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179664 | |
Record name | 1-Methoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24953-56-8 | |
Record name | 1-Methoxyphthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHOXYPHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXM57KTC94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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